Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities and can interact with various targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s predicted properties include a melting point of 133 °c, a boiling point of 5071±500 °C, and a density of 1352±006 g/cm3 . Its pKa is predicted to be 8.99±0.59 , which could influence its absorption and distribution in the body.
Result of Action
Quinoline derivatives are known to have a wide range of biological activities .
Preparation Methods
The synthesis of Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate involves several steps. One common method includes the reaction of 5-chloro-8-hydroxyquinoline with ethyl glyoxylate and morpholine in toluene under microwave irradiation . The reaction conditions typically involve heating the mixture at 100°C for 2.5 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal infections.
Medicine: Its potential anticancer properties are being explored for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Comparison with Similar Compounds
Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Chloroquine: An antimalarial drug that also exhibits anticancer activity.
Quinine: Another antimalarial compound with a similar quinoline structure.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-2-24-18(23)12-5-8-21(9-6-12)11-13-10-15(19)14-4-3-7-20-16(14)17(13)22/h3-4,7,10,12,22H,2,5-6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEXHQWKIYEQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.